
Comprehensive literature review of Ethyl 5-
methyloxazole-2-carboxylate research

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Ethyl 5-methyloxazole-2-

carboxylate

Cat. No.: B1343871 Get Quote

An In-Depth Technical Guide to Ethyl 5-methyloxazole-2-carboxylate: Synthesis, Reactivity,

and Applications in Drug Discovery

Executive Summary: Ethyl 5-methyloxazole-2-carboxylate is a heterocyclic building block of

significant interest to the pharmaceutical and life sciences industries. The oxazole core is a

privileged scaffold, appearing in numerous natural products and synthetic compounds with a

wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive

review of the available research on Ethyl 5-methyloxazole-2-carboxylate, detailing its

physicochemical properties, plausible synthetic routes, key chemical transformations, and its

established and potential applications in modern drug development. This document is intended

for researchers, medicinal chemists, and drug development professionals seeking to leverage

this versatile molecule in their synthetic and therapeutic programs.

The Oxazole Scaffold: A Cornerstone in Medicinal
Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one

nitrogen atom. This motif is a cornerstone in medicinal chemistry due to its unique electronic

properties and its ability to act as a bioisostere for other functional groups, such as esters and

amides.[3] The presence of two heteroatoms provides sites for hydrogen bonding and other

non-covalent interactions, allowing oxazole-containing molecules to bind effectively with a wide

range of biological targets like enzymes and receptors.[3][4]
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Consequently, the oxazole nucleus is a key component in a multitude of clinically approved

drugs and investigational agents, demonstrating activities that span anti-inflammatory,

antibiotic, anticancer, analgesic, and antifungal applications.[2][5][6] Its thermal stability and

amenability to diverse chemical modifications make it an exceptionally attractive scaffold for

constructing libraries of novel compounds in the pursuit of new therapeutic leads.[5]

Physicochemical Properties of Ethyl 5-
methyloxazole-2-carboxylate
Ethyl 5-methyloxazole-2-carboxylate (CAS No. 33123-68-1) is a key intermediate for the

synthesis of more complex molecules.[1][7] Its fundamental properties are summarized below.

Property Value Source(s)

CAS Number 33123-68-1 [7]

Molecular Formula C₇H₉NO₃ [8]

Molecular Weight 155.15 g/mol [8]

SMILES O=C(C1=NC=C(C)O1)OCC [8]

Purity ≥98% (Typical) [8]

Appearance
White to tan solid or colorless

to tan liquid
[1]

Topological Polar Surface Area

(TPSA)
52.33 Å² [8]

logP (Computed) 1.15972 [8]

Storage Conditions

2-8°C, sealed in a dry

environment under an inert

atmosphere

[1][8]

Synthesis of 2,5-Disubstituted Oxazoles
While a specific, published synthesis for Ethyl 5-methyloxazole-2-carboxylate is not readily

available in the reviewed literature, its structure lends itself to established methodologies for
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creating 2,5-disubstituted oxazoles. The Robinson-Gabriel synthesis, which involves the

cyclodehydration of a 2-acylamino-ketone, stands out as a highly relevant and robust method.

[9][10][11]

Proposed Synthetic Pathway: Robinson-Gabriel
Synthesis
This pathway begins with readily available starting materials and proceeds through a key 2-

acylamino-ketone intermediate, which is then cyclized to form the target oxazole ring.
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Step 1: Acylation

Step 2: Cyclodehydration

1-aminopropan-2-one
(Aminoacetone)

Intermediate A
(N-(2-oxopropyl)oxalamic acid ethyl ester)

Pyridine, DCM
0 °C to RT

Ethyl oxalyl chloride

Intermediate A

Ethyl 5-methyloxazole-2-carboxylate
(Target Molecule)

H₂SO₄ or PPA
Heat

Click to download full resolution via product page

Caption: Proposed Robinson-Gabriel pathway for Ethyl 5-methyloxazole-2-carboxylate
synthesis.

Experimental Protocol (Representative)
The following protocol is a representative, field-proven methodology based on the principles of

the Robinson-Gabriel synthesis.[10][12]
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Step 1: Synthesis of N-(2-oxopropyl)oxalamic acid ethyl ester (Acylamino-ketone Intermediate)

To a stirred solution of 1-aminopropan-2-one hydrochloride (1.0 eq) and a non-nucleophilic

base such as pyridine or triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add a

solution of ethyl oxalyl chloride (1.05 eq) in DCM dropwise.

Causality:The use of a non-nucleophilic base is critical to neutralize the HCl salt of the

amine and the HCl generated during the acylation without competing with the amine for

the acyl chloride. The reaction is run at 0 °C to control the initial exothermic reaction.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring

by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the pure 2-

acylamino-ketone intermediate.

Self-Validation:The structure of the intermediate must be confirmed at this stage by ¹H

NMR and Mass Spectrometry to ensure the success of the first step before proceeding.

Step 2: Cyclodehydration to Ethyl 5-methyloxazole-2-carboxylate

Add the purified 2-acylamino-ketone intermediate (1.0 eq) to a cyclodehydrating agent such

as concentrated sulfuric acid or polyphosphoric acid (PPA).[9]

Heat the mixture to 100-140 °C for 1-3 hours, monitoring by TLC.

Causality:Strong dehydrating agents are required to facilitate the intramolecular cyclization

and subsequent elimination of water to form the aromatic oxazole ring. The high

temperature provides the necessary activation energy for this transformation.
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After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and

neutralize with a saturated solution of NaHCO₃ or NaOH.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the final product by column chromatography or recrystallization to afford Ethyl 5-
methyloxazole-2-carboxylate.

Self-Validation:Final product identity and purity should be rigorously confirmed by ¹H NMR,

¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Derivatization
The primary site of reactivity on Ethyl 5-methyloxazole-2-carboxylate is the ethyl ester group

at the C2 position. This functionality serves as a versatile handle for introducing molecular

diversity, most commonly through hydrolysis followed by amide bond formation.[1]

Ethyl 5-methyloxazole-
2-carboxylate

5-Methyloxazole-
2-carboxylic Acid

Hydrolysis
(e.g., LiOH, H₂O/THF) 5-Methyloxazole-

2-carbonyl Chloride

Activation
(e.g., SOCl₂, (COCl)₂) Diverse Amide Library

(Target Molecules)

Amide Coupling
(R-NH₂, Base)

Click to download full resolution via product page

Caption: Key derivatization workflow starting from Ethyl 5-methyloxazole-2-carboxylate.

Ester Hydrolysis
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental and

crucial first step for many subsequent reactions.[1]

Protocol: Base-Catalyzed Hydrolysis

Dissolve Ethyl 5-methyloxazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran

(THF) and water.
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Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide

(NaOH) (1.5-2.0 eq).[13]

Stir the reaction at room temperature until TLC analysis indicates complete consumption

of the starting material.

Remove the organic solvent (THF) under reduced pressure.

Acidify the remaining aqueous solution to pH ~2-3 with cold 1M HCl.

Collect the resulting precipitate by filtration or extract with ethyl acetate to isolate the 5-

methyloxazole-2-carboxylic acid.

Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[14]

The carboxylic acid derived from the hydrolysis step can be coupled with a vast array of

primary and secondary amines to generate libraries of potential drug candidates.

Protocol: Two-Step Amide Coupling via Acyl Chloride

Activation: Suspend the dry 5-methyloxazole-2-carboxylic acid (1.0 eq) in an anhydrous

solvent like DCM or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq)

and a catalytic amount of DMF.[15]

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the evolution of

gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

Remove the excess reagent and solvent under reduced pressure. The resulting crude acyl

chloride is typically used immediately in the next step.

Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

Add a solution of the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine

or DIPEA (1.5 eq) dropwise.

Allow the reaction to warm to room temperature and stir until completion.
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Perform a standard aqueous workup and purify the resulting amide by column

chromatography or recrystallization.

Applications in Drug Discovery and Development
The oxazole scaffold is a privileged structure found in compounds with a broad spectrum of

pharmacological activities.[3][16] While specific biological data for Ethyl 5-methyloxazole-2-
carboxylate itself is limited, its role as a synthetic intermediate allows access to derivatives

with significant therapeutic potential.

Anticancer Activity: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and the mitotic spindle, making

them a validated and highly attractive target for anticancer drug development.[17] Numerous

compounds containing the oxazole motif have been identified as potent inhibitors of tubulin

polymerization, often by binding to the colchicine site.[18][19][20][21] These agents disrupt

microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis

in cancer cells.[19] The synthesis of novel sulfonamides and other derivatives starting from the

Ethyl 5-methyloxazole-2-carboxylate core represents a promising strategy for developing

new-generation tubulin inhibitors with improved efficacy and selectivity.[18][20]

Broader Therapeutic Potential
Beyond oncology, the oxazole core is integral to compounds with diverse biological functions.

The structural features of the oxazole ring allow it to serve as a key pharmacophore in agents

with:

Anti-inflammatory activity (e.g., the NSAID Oxaprozin).[3]

Antibacterial and Antifungal properties.[2]

Antiviral activity.[4]

The derivatization of Ethyl 5-methyloxazole-2-carboxylate provides a direct route to novel

chemical entities that can be screened for these and other important therapeutic applications.
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Spectroscopic Analysis and Characterization
(Predicted)
While experimental spectra for this specific compound are not widely published, its structure

allows for the prediction of key spectroscopic features essential for its characterization.

¹H NMR:

Ethyl Ester (CH₂): A quartet around δ 4.3-4.4 ppm.

Ethyl Ester (CH₃): A triplet around δ 1.3-1.4 ppm.

Oxazole C5-Methyl (CH₃): A singlet around δ 2.3-2.5 ppm.

Oxazole C4-Proton (H): A singlet around δ 7.0-7.5 ppm.

¹³C NMR:

Ester Carbonyl (C=O): A signal in the range of δ 158-162 ppm.

Oxazole C2 & C5: Signals in the aromatic region, typically δ 140-160 ppm.

Oxazole C4: A signal around δ 120-130 ppm.

Ethyl Ester (CH₂ & CH₃): Signals in the aliphatic region (δ ~61 ppm and ~14 ppm,

respectively).

C5-Methyl (CH₃): A signal in the aliphatic region (δ ~10-12 ppm).

Infrared (IR) Spectroscopy:

A strong, characteristic C=O stretching vibration for the ester carbonyl group around 1720-

1740 cm⁻¹.

C-O stretching vibrations in the fingerprint region (1100-1300 cm⁻¹).

C=N and C=C stretching vibrations of the oxazole ring around 1500-1650 cm⁻¹.
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Safety and Handling
Ethyl 5-methyloxazole-2-carboxylate is classified as a hazardous substance and should be

handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory

fume hood.

Hazard Class GHS Code Description Source

Acute Toxicity, Oral H302 Harmful if swallowed [1]

Skin Irritation H315 Causes skin irritation [1]

Eye Irritation H319
Causes serious eye

irritation
[1]

Specific Target Organ

Toxicity
H335

May cause respiratory

irritation
[1]

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion and Future Outlook
Ethyl 5-methyloxazole-2-carboxylate is a valuable and versatile chemical intermediate. Its

strategic importance is derived from the proven therapeutic relevance of the oxazole scaffold.

While direct synthesis and application data for this specific isomer are sparse, its chemical

structure provides a clear and logical pathway for the generation of diverse molecular libraries

through well-established synthetic transformations like hydrolysis and amide coupling. The

primary future application for this building block lies in the rational design and synthesis of

novel therapeutic agents, particularly in the fields of oncology (as tubulin polymerization

inhibitors), infectious diseases, and inflammation. Further research into optimizing its synthesis

and exploring the biological activity of its novel derivatives is warranted and holds significant

promise for the drug discovery community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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